REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C([O-])(=O)C.[Na+].[N+:17](CC)([O-])=O>C(O)(=O)C>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:17] |f:1.2|
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Name
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|
Quantity
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20 g
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Type
|
reactant
|
Smiles
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OC1=C(C=O)C=CC(=C1)OC
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Name
|
|
Quantity
|
35.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
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Name
|
nitroethane
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Quantity
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19 mL
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])CC
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
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ice water
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Quantity
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1000 mL
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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at gentle reflux for 12 h
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Duration
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12 h
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Type
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EXTRACTION
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Details
|
The product was extracted with ethyl acetate (3×200 mL)
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Type
|
WASH
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Details
|
The organic extracts were washed with sodium bicarbonate solution until the aqueous layer
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layers were then dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |